molecular formula C9H10Cl2N2O2 B14865654 Ethyl 2-amino-2-(4,5-dichloropyridin-2-YL)acetate

Ethyl 2-amino-2-(4,5-dichloropyridin-2-YL)acetate

Cat. No.: B14865654
M. Wt: 249.09 g/mol
InChI Key: UNCKCBGGMAQFLU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(4,5-dichloropyridin-2-YL)acetate is a chemical compound with the molecular formula C9H10Cl2N2O2 and a molecular weight of 249.09 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms at the 4 and 5 positions, an amino group at the 2 position, and an ethyl ester group at the 2 position of the acetate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-2-(4,5-dichloropyridin-2-YL)acetate typically involves the reaction of 4,5-dichloropyridine-2-carboxylic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-(4,5-dichloropyridin-2-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-amino-2-(4,5-dichloropyridin-2-YL)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(4,5-dichloropyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate
  • Ethyl 2-((5-chloropyridin-2-yl)amino)acetate hydrochloride

Comparison: Ethyl 2-amino-2-(4,5-dichloropyridin-2-YL)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C9H10Cl2N2O2

Molecular Weight

249.09 g/mol

IUPAC Name

ethyl 2-amino-2-(4,5-dichloropyridin-2-yl)acetate

InChI

InChI=1S/C9H10Cl2N2O2/c1-2-15-9(14)8(12)7-3-5(10)6(11)4-13-7/h3-4,8H,2,12H2,1H3

InChI Key

UNCKCBGGMAQFLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC=C(C(=C1)Cl)Cl)N

Origin of Product

United States

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